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Cat. No.: B1672611 Get Quote

Fevipiprant Technical Support Center:
Troubleshooting and FAQs
Welcome to the Fevipiprant Technical Support Center. This resource is designed for

researchers, scientists, and drug development professionals investigating the CRTh2

antagonist fevipiprant and its effects on lung function. Here you will find troubleshooting

guides and frequently asked questions to address specific issues that may arise during your

experiments, based on the findings from the pivotal clinical trial program.

Frequently Asked Questions (FAQs)
Q1: We are not observing a consistent or significant improvement in Forced Expiratory Volume

in 1 second (FEV1) with fevipiprant in our pre-clinical or clinical models. Is this an expected

outcome?

A1: Yes, this is consistent with the findings from the large-scale Phase 3 clinical trial program

for fevipiprant. While some earlier Phase 2 studies showed promise, the replicate Phase 3

trials (ZEAL-1, ZEAL-2, LUSTER-1, and LUSTER-2) ultimately did not demonstrate a

statistically significant improvement in FEV1 or other clinical outcomes in patients with

uncontrolled asthma.[1][2][3][4][5] For instance, in the ZEAL-1 study, the difference in the least

squares (LS) mean change from baseline in pre-dose FEV1 between fevipiprant and placebo

was a mere 41 mL, which was not statistically significant. Similarly, the ZEAL-2 study showed a

-31 mL difference, also not statistically significant. The LUSTER trials, which focused on
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exacerbation rates, also reported only modest, non-statistically significant improvements in

FEV1. Therefore, a lack of a robust FEV1 response is an expected finding based on the

available clinical data.

Q2: Our experiments show a reduction in eosinophilic inflammation markers with fevipiprant
treatment, but this doesn't correlate with an improvement in FEV1. Why might this be the case?

A2: This is a key observation from the fevipiprant clinical development program. Fevipiprant,
as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2 or

CRTh2), has been shown to reduce eosinophilic airway inflammation. For example, a Phase 2

study demonstrated a significant 3.5-fold greater decrease in sputum eosinophilia with

fevipiprant compared to placebo. However, the disconnect between the reduction in

eosinophils and the lack of significant improvement in lung function suggests that the DP2

pathway, while involved in eosinophil trafficking, may not be a primary driver of

bronchoconstriction and airflow limitation in the broad population of patients with moderate-to-

severe asthma. It is possible that other inflammatory pathways and structural changes in the

airways play a more dominant role in determining FEV1.

Q3: We are designing a study to investigate CRTh2 antagonists. What patient population

should we focus on to potentially see a lung function benefit, based on the fevipiprant data?

A3: While the overall results were negative, some subgroup analyses from earlier fevipiprant
studies suggested a potential for a more favorable response in specific patient populations. For

instance, a post-hoc analysis of a Phase 2 trial indicated that patients with a baseline FEV1 of

less than 70% of the predicted value showed a significant improvement in trough FEV1 with

fevipiprant treatment. Another Phase 2 study showed a significant improvement in FEV1 in

patients with high serum IgE and blood eosinophils >300/µL. However, it is crucial to note that

these subgroup findings were not consistently replicated in the larger Phase 3 trials. The

LUSTER trials specifically enrolled patients with high blood eosinophils (≥250 cells/μl) and still

failed to show a significant effect on the primary endpoint of exacerbation rates, with only

modest improvements in FEV1. Therefore, while focusing on patients with evidence of T2-high

inflammation and more severe airflow limitation might be a rational starting point, the

fevipiprant program's outcome warrants caution regarding the expected effect size on FEV1

even in these selected populations.
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Q4: What were the dosing regimens for fevipiprant in the major clinical trials that failed to

show a consistent FEV1 improvement?

A4: The Phase 3 VIBRANT program utilized once-daily oral dosing of fevipiprant. The ZEAL-1

and ZEAL-2 studies, which primarily assessed lung function in moderate asthma, used a dose

of 150 mg once daily. The LUSTER-1 and LUSTER-2 trials, which focused on exacerbations in

severe asthma, evaluated two doses: 150 mg and 450 mg once daily. The SPIRIT long-term

safety study also used 150 mg and 450 mg once-daily doses. Despite these different dosages,

none of the Phase 3 trials met their primary endpoints for FEV1 improvement or exacerbation

reduction.

Troubleshooting Guides
Issue: Inconsistent FEV1 measurements in an ongoing study.

Possible Cause: Variability in spirometry technique.

Troubleshooting Steps:

Ensure all technicians are certified and follow standardized American Thoracic

Society/European Respiratory Society (ATS/ERS) guidelines for spirometry.

Perform regular calibration checks on all spirometry equipment.

Implement a centralized quality control process to review all spirometry curves for

acceptability and repeatability.

Issue: High placebo response in FEV1, masking a potential treatment effect.

Possible Cause: The "Hawthorne effect," where participants' awareness of being in a study

leads to better adherence to background therapy and improved outcomes. This was a noted

challenge in the ZEAL-2 trial.

Troubleshooting Steps:

Incorporate a sufficiently long run-in period to stabilize background medication use and

establish a reliable baseline FEV1.
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Utilize electronic monitoring devices for medication adherence to ensure consistency

between treatment arms.

Provide standardized instructions and communication to all participants to minimize

variability in patient behavior.

Data Presentation
Table 1: Summary of FEV1 Change from Baseline in ZEAL-1 and ZEAL-2 Trials

Trial
Treatment
Group

N

LS Mean
Change
from
Baseline in
Pre-dose
FEV1 (mL)

Difference
vs. Placebo
(mL) [95%
CI]

Adjusted p-
value

ZEAL-1
Fevipiprant

150 mg o.d.
338 112 41 [-6, 88] 0.088

Placebo 337 71 - -

ZEAL-2
Fevipiprant

150 mg o.d.
345 126 -31 [-80, 18] 0.214

Placebo 340 157 - -

Source:

Table 2: Overview of FEV1 Outcomes in LUSTER-1 and LUSTER-2 Trials (Exploratory

Endpoint)

Trial Treatment Group Outcome Result

LUSTER-1 &

LUSTER-2

Fevipiprant 150 mg &

450 mg o.d.

Pre-dose and post-

bronchodilator FEV1

Modest, non-

statistically significant

improvements

observed.
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Source:

Experimental Protocols
Protocol 1: Assessment of Lung Function (FEV1)

Patient Preparation: Patients should withhold short-acting β2-agonists (SABAs) for at least 6

hours, long-acting β2-agonists (LABAs) for at least 12 hours, and once-daily LABAs for at

least 24 hours before spirometry measurements.

Equipment: Use a spirometer that meets ATS/ERS performance standards. Calibrate the

equipment daily.

Procedure:

Perform spirometry in a seated position with an upright posture.

Use a nose clip.

Instruct the patient to take a deep, maximal inspiration followed by a forceful, maximal,

and prolonged exhalation.

Obtain at least three acceptable maneuvers, with the two largest FEV1 values within 150

mL of each other.

Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. The

change from baseline is calculated at specified time points (e.g., 12 weeks).

Protocol 2: Sputum Induction and Eosinophil Count

Patient Preparation: Pre-treat with a SABA (e.g., albuterol) to minimize bronchoconstriction.

Induction: Inhale nebulized hypertonic saline (e.g., 3%, 4%, or 5%) for increasing durations

(e.g., 5-10 minutes per concentration).

Sputum Collection: After each inhalation period, instruct the patient to cough deeply and

expectorate sputum into a sterile container.
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Sputum Processing:

Select sputum plugs and treat with a mucolytic agent (e.g., dithiothreitol).

Perform a total cell count using a hemocytometer.

Prepare cytospins and stain with a Romanowsky-type stain (e.g., Wright-Giemsa).

Data Analysis: Perform a differential cell count on at least 400 non-squamous cells. Express

eosinophil counts as a percentage of the total non-squamous cells.

Mandatory Visualizations

Mast Cell / Th2 Cell
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 binds to
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Caption: Fevipiprant's mechanism of action as a CRTh2 antagonist.
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Screening & Randomization

Treatment Period (12-52 weeks)

Primary & Secondary Endpoints

Trial Outcomes

Patient Screening
(Uncontrolled Asthma)

Randomization (1:1 or 1:1:1)
Fevipiprant vs. Placebo

Daily Oral Dosing
(e.g., Fevipiprant 150mg or 450mg)

Regular Assessments:
- Spirometry (FEV1)

- Symptom Scores (ACQ)
- Safety Monitoring

Primary Endpoint:
- ZEAL: Change in FEV1

- LUSTER: Exacerbation Rate

Secondary Endpoints:
- Symptom Scores

- Quality of Life (AQLQ)
- FEV1 (in LUSTER)

Result: No significant
FEV1 improvement

Result: No significant reduction
in exacerbations

Click to download full resolution via product page

Caption: Simplified workflow of the Fevipiprant Phase 3 clinical trials.
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Hypothesis:
CRTh2 antagonism will reduce

airway inflammation and
improve FEV1.

Observation 1:
Fevipiprant reduces
sputum eosinophils.

 partially supports

Observation 2:
Fevipiprant does not

consistently improve FEV1.

 contradicts

Conclusion:
Eosinophilic inflammation via CRTh2

is not the primary driver of
airflow limitation in the

studied asthma populations.

Click to download full resolution via product page

Caption: Logical relationship of fevipiprant's clinical trial findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Why Fevipiprant failed to improve lung function (FEV1)
consistently]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672611#why-fevipiprant-failed-to-improve-lung-
function-fev1-consistently]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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